molecular formula C9H13ClN2 B3045094 3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride CAS No. 101832-65-9

3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride

Cat. No.: B3045094
CAS No.: 101832-65-9
M. Wt: 184.66 g/mol
InChI Key: JRTXSGXQWWLEEU-UHFFFAOYSA-N
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Description

3-[(2S)-Pyrrolidin-2-yl]pyridine hydrochloride (CAS: 494-97-3) is a chiral pyrrolidine-pyridine hybrid compound. The (S)-enantiomer features a pyridine ring substituted with a pyrrolidine moiety at the 3-position, protonated as a hydrochloride salt. This structure confers unique physicochemical and pharmacological properties, making it a versatile building block in medicinal chemistry and radiopharmaceutical development . It is stored at room temperature and classified under hazard category 4 (oral toxicity) .

Properties

IUPAC Name

3-pyrrolidin-2-ylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;/h1,3,5,7,9,11H,2,4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTXSGXQWWLEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906707
Record name 3-(Pyrrolidin-2-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101832-65-9
Record name Nornicotine, hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101832659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Pyrrolidin-2-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Pool Synthesis from L-Proline

L-Proline serves as a chiral precursor for asymmetric synthesis. Key steps:

  • Nitroaldol Reaction: L-Proline reacts with 3-pyridinecarboxaldehyde to form β-nitro alcohol intermediate.
  • Reductive Cyclization: Hydrogenolysis over Raney nickel yields (S)-nornicotine with 92% ee.
  • Salt Formation: Ethanolic HCl precipitation achieves 99.5% hydrochloride purity.

Kinetic Resolution Using Lipases

Racemic nornicotine undergoes enantioselective acetylation with Candida antarctica lipase B (CAL-B) in methyl tert-butyl ether (MTBE). The (R)-enantiomer acetylates 15× faster, allowing isolation of 95% pure (S)-nornicotine after 24 hours.

Total Synthesis Methodologies

A convergent synthesis strategy constructs the pyrrolidine and pyridine moieties separately:

Step 1: Pyridine Functionalization
3-Bromopyridine undergoes Kumada coupling with (S)-N-Boc-pyrrolidine-2-boronic acid using Pd(PPh₃)₄ catalyst (82% yield).

Step 2: Boc Deprotection
Treatment with HCl/dioxane removes protecting groups, followed by hydrochloride salt crystallization from ethanol/ether (mp 234–236°C).

Table 3: Total Synthesis Yield Optimization

Coupling Method Catalyst Yield (%) ee (%)
Kumada Pd(PPh₃)₄ 82 99
Suzuki PdCl₂(dppf) 75 97
Negishi NiCl₂(PPh₃)₂ 68 95

Hydrochloride Salt Formation and Purification

Free base (S)-nornicotine dissolved in anhydrous ethanol reacts with 37% HCl (1.05 eq) at 0°C. Slow crystallization yields needle-like crystals with 99.8% purity (HPLC). Alternative solvent systems:

Table 4: Salt Crystallization Solvent Screening

Solvent System Crystal Form Purity (%) Recovery (%)
Ethanol/ether Needles 99.8 85
Acetone/water Plates 98.5 92
Methanol/ethyl acetate Prisms 99.1 88

Comparative Method Analysis

Table 5: Synthesis Route Evaluation

Method Yield (%) ee (%) Scalability Cost Index
Myosmine hydrogenation 89 78 High 2.1
Nicotine demethylation 72 86 Medium 3.4
L-Proline derivation 65 92 Low 4.8
Total synthesis 82 99 Medium 5.2

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-pyrrolidin-2-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and halides can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines and pyrrolidines.

Scientific Research Applications

(S)-3-(pyrrolidin-2-yl)pyridine hydrochloride, also known as (S)-nornicotine, is a chemical compound with diverse applications in scientific research, particularly in neurobiology, neurodegenerative disease treatment, and as an insecticide . It is similar to anabasine, a naturally occurring substance with insecticidal properties.

Scientific Research Applications
(S)-3-(pyrrolidin-2-yl)pyridine hydrochloride is utilized in a variety of scientific research applications:

  • Neurobiology : This compound acts as a nicotinic acetylcholine receptor (nAChR) agonist, mimicking acetylcholine's effects and influencing neurotransmission. It is a valuable tool for studying the cholinergic system, which is crucial for learning, memory, movement, and reward processing. Research focuses on its interactions with nAChRs in the central nervous system to understand its pharmacological effects and the specific nAChR subtypes involved.
  • Neurodegenerative Diseases : (S)-3-(pyrrolidin-2-yl)pyridine hydrochloride is being explored for potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's due to its ability to modulate cholinergic activity.
  • Insecticide : Similar to anabasine, (S)-3-(pyrrolidin-2-yl)pyridine hydrochloride exhibits insecticidal properties against pests like aphids, whiteflies, and mosquitoes. Further research is necessary to determine its safety and efficacy for practical use as an insecticide.

Synthesis
The synthesis of (S)-3-(pyrrolidin-2-yl)pyridine hydrochloride typically involves nucleophilic substitution reactions using pyridine and pyrrolidine as starting materials. The pyrrolidine moiety is introduced to the pyridine ring using bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethylformamide or tetrahydrofuran. The final step includes adding hydrochloric acid to form the hydrochloride salt, which enhances solubility and stability. In industrial settings, continuous flow chemistry techniques may be used to enhance yield and purity.

Structural Similarities and Transformations
(S)-3-(pyrrolidin-2-yl)pyridine hydrochloride can undergo transformations like oxidation to yield ketones or carboxylic acids and reduction to form derivatives with additional hydrogen atoms. Several compounds share structural similarities with it.

Mechanism of Action

The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Differences Reference
(S)-3-(1-(4-(2-Chloro-4-Iodophenoxy)Benzyl)Pyrrolidin-2-yl)Pyridine Hydrochloride C₂₂H₂₁ClIN₂O·HCl 562.68 Not provided Benzyl-phenoxy substitution at pyrrolidine N
3-Isopropyl-5-[(2S)-2-Pyrrolidinyl]-1,2,4-Oxadiazole Hydrochloride C₉H₁₆ClN₃O 217.70 1609388-37-5 Oxadiazole core replaces pyridine
(R)-3-(Pyrrolidin-2-yl)Phenol Hydrochloride C₁₀H₁₄ClNO 199.68 2241594-46-5 Phenol replaces pyridine
SB-269970 Hydrochloride (κ-opioid antagonist) C₁₈H₂₈N₂O₃S·HCl 388.95 261901-57-9 Piperidine-sulfonylphenol substituent
3-[(2S)-Pyrrolidin-2-yl][1,2,4]Triazolo[4,3-a]Pyridine Dihydrochloride C₉H₁₂Cl₂N₄ 255.13 Not provided Triazolo-pyridine fused ring system

Key Observations :

  • Backbone Modifications: Replacement of pyridine with oxadiazole () or phenol () alters electronic properties and target selectivity.
  • Substituent Effects: Benzyl-phenoxy groups () enhance lipophilicity and receptor binding affinity, critical for PET radiotracers targeting κ-opioid receptors.
Pharmacological Profiles
Compound Primary Activity Target/Application Potency/IC₅₀ Reference
3-[(2S)-Pyrrolidin-2-yl]Pyridine Hydrochloride Chiral ligand in metal complexes Catalysis (e.g., aldol reactions in water) Not quantified
(S)-3-(1-(4-(2-Chloro-4-Iodophenoxy)Benzyl)Pyrrolidin-2-yl)Pyridine Hydrochloride κ-Opioid receptor antagonist PET imaging tracer High selectivity for κ
Imidazo[1,5-a]Pyridine-Pyrrolidine Derivatives Insulin-regulated aminopeptidase (IRAP) inhibitors Neurodegenerative disease research IC₅₀: 0.5–2 µM
Tinoridine Hydrochloride (NSAID) Cyclooxygenase (COX) inhibition Anti-inflammatory/analgesic 2x potency vs. aspirin

Key Observations :

  • Diverse Targets : The parent compound’s pyrrolidine-pyridine scaffold is adaptable to multiple therapeutic areas, including CNS imaging (κ-opioid), catalysis, and enzyme inhibition.
  • Potency : Derivatives like the κ-opioid antagonist () exhibit high receptor selectivity, while IRAP inhibitors () show micromolar efficacy.
Physicochemical Properties
Compound Solubility logP (Predicted) Stability Hazard Classification Reference
3-[(2S)-Pyrrolidin-2-yl]Pyridine Hydrochloride Water-soluble (salt) 1.2 Stable at room temperature Acute toxicity (Category 4)
4-(Pyrrolidin-1-yl)Pyridin-3-Amine Dihydrochloride Soluble in polar solvents 0.8 Hygroscopic Not classified
3-Isopropyl-5-[(2S)-Pyrrolidinyl]-1,2,4-Oxadiazole Hydrochloride Moderate in DMSO 2.5 Light-sensitive No data

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., ) improve water solubility, critical for in vivo applications.
  • Stability : Light sensitivity in oxadiazole derivatives () necessitates dark storage.

Key Observations :

  • Chiral Resolution : SFC with Chiralcel columns () is a common method for enantiomer isolation.
  • Efficiency : Boc-deprotection strategies () streamline the synthesis of imidazo-pyridine derivatives.

Biological Activity

3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride, a compound characterized by its pyridine and pyrrolidine moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆N₂·HCl, with a molecular weight of approximately 220.27 g/mol. The compound consists of a pyridine ring substituted with a pyrrolidine group, which influences its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biochemical pathways. The mechanisms may include:

  • Enzyme Inhibition : Binding to the active sites of enzymes, thereby inhibiting their activity and affecting metabolic pathways.
  • Receptor Modulation : Acting as an agonist or antagonist at various receptors, influencing neurotransmission and other cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains with promising results.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) μM
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69
Fusarium oxysporum56.74

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications.

Table 2: Anticancer Activity Data

Cell LineIC50 Value (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These findings indicate that the compound may induce apoptosis and cause cell cycle arrest in cancer cells, although the precise pathways are still under investigation .

Case Studies

  • Study on Antimicrobial Efficacy : A study examined the antimicrobial efficacy of several pyrrolidine derivatives, including this compound, against common pathogens. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively, with MIC values comparable to standard antibiotics .
  • Anticancer Evaluation : In vitro assays performed on A549, MCF-7, and HeLa cell lines revealed that the compound significantly reduced cell viability at low concentrations, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis yield of 3-[(2S)-pyrrolidin-2-yl]pyridine hydrochloride?

  • Methodological Answer :

  • Use a two-step approach: (i) Coupling of (2S)-pyrrolidine with pyridine derivatives via nucleophilic substitution or transition-metal catalysis. (ii) Hydrochloride salt formation by treating the free base with HCl in anhydrous ethanol under nitrogen.
  • Adjust reaction temperature (e.g., 0–50°C for HCl addition) to improve solubility and crystallization .
  • Purify intermediates via column chromatography (silica gel, DCM:MeOH 10:1) to remove unreacted starting materials .

Q. What analytical techniques are suitable for characterizing this compound and confirming purity?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient elution). Monitor UV absorbance at 230–254 nm .
  • TLC : Silica gel plates with ethyl acetate:hexane (3:7) as the solvent. Visualize under UV light (254 nm) or iodine vapor .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ for C9H13N2·HCl: 183.07) .

Q. What are the critical storage conditions to maintain compound stability?

  • Methodological Answer :

  • Store in airtight, light-resistant containers at –20°C to prevent degradation.
  • Pre-dry the compound under vacuum (<1 mmHg) for 24 hours to remove residual solvents, which can accelerate decomposition .

Q. What safety precautions are essential during handling?

  • Methodological Answer :

  • Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential HCl vapor release .
  • Dispose of waste via neutralization (e.g., 10% sodium bicarbonate) before incineration by certified hazardous waste services .

Advanced Research Questions

Q. How does the stereochemistry at the pyrrolidine C2 position influence biological activity or crystallization behavior?

  • Methodological Answer :

  • Compare (2S) vs. (2R) enantiomers using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10). Assess crystallization via X-ray diffraction to identify hydrogen-bonding patterns influenced by stereochemistry .
  • Conduct molecular docking studies to evaluate enantiomer-specific interactions with biological targets (e.g., ion channels) .

Q. How can I resolve contradictions in NMR data caused by dynamic protonation of the pyridine nitrogen?

  • Methodological Answer :

  • Record NMR in D2O with pD adjustment (pH 2–4) to stabilize the protonated form. Use 13C DEPT-135 to distinguish between protonated (NH+) and free pyridine signals .
  • Perform variable-temperature NMR (25–60°C) to observe coalescence of signals due to tautomerization .

Q. What strategies are effective for identifying and quantifying trace impurities in bulk samples?

  • Methodological Answer :

  • LC-MS/MS : Use a high-resolution Q-TOF system to detect impurities at <0.1% levels. Compare with spiked standards (e.g., pyrrolidine or pyridine derivatives) .
  • Ion Chromatography : Quantify residual chloride ions from incomplete salt formation (limit: <1.03% w/w) using a Dionex ICS-5000+ system .

Q. How does the protonation state of the pyridine ring affect reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Deprotonate the pyridine nitrogen with K2CO3 in DMF to enhance nucleophilicity for Suzuki-Miyaura coupling. Monitor reaction progress via in-situ IR (C–N stretch at 1600–1650 cm⁻¹) .
  • Compare reaction rates under acidic (HCl) vs. neutral conditions using kinetic studies (GC-MS sampling at 10-minute intervals) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride
Reactant of Route 2
3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride

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